Cas no 18670-38-7 (Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide])

Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide] structure
18670-38-7 structure
商品名:Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide]
CAS番号:18670-38-7
MF:C18H20N6O2S2
メガワット:416.5204
MDL:MFCD02150040
CID:234555
PubChem ID:3971506

Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide] 化学的及び物理的性質

名前と識別子

    • Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide]
    • 4,4'-diphenyl-1,1'-succinyl-bis-thiosemicarbazide
    • 4,4'-Diphenylbis-succinylthiosemicarbazide
    • AC1N0ZR0
    • AG-B-07627
    • CTK7G8536
    • KB-122778
    • N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)BUTANE-1,4-DIAMIDE
    • NSC89229
    • AKOS003412044
    • N,N'-bis[(phenylcarbamothioyl)amino]butanediamide
    • NSC-89229
    • DTXSID10398309
    • 1-[[4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanoyl]amino]-3-phenylthiourea
    • MS-8588
    • 18670-38-7
    • MFCD02150040
    • MDL: MFCD02150040
    • インチ: InChI=1S/C18H20N6O2S2/c25-15(21-23-17(27)19-13-7-3-1-4-8-13)11-12-16(26)22-24-18(28)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,26)(H2,19,23,27)(H2,20,24,28)
    • InChIKey: YFPLEDMOIVNQFF-UHFFFAOYSA-N
    • ほほえんだ: O=C(NNC(NC1C=CC=CC=1)=S)CCC(NNC(NC1C=CC=CC=1)=S)=O

計算された属性

  • せいみつぶんしりょう: 416.108915
  • どういたいしつりょう: 416.108915
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 171
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.413
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.726

Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide] 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB164616-10 g
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)butane-1,4-diamide
18670-38-7
10g
€482.50 2022-09-01
abcr
AB164616-10g
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)butane-1,4-diamide; .
18670-38-7
10g
€482.50 2024-04-18
abcr
AB164616-1g
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)butane-1,4-diamide; .
18670-38-7
1g
€211.30 2024-04-18
abcr
AB164616-1 g
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)butane-1,4-diamide
18670-38-7
1g
€211.30 2022-09-01
abcr
AB164616-5 g
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)butane-1,4-diamide
18670-38-7
5g
€377.50 2022-09-01
abcr
AB164616-5g
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)butane-1,4-diamide; .
18670-38-7
5g
€377.50 2024-04-18

Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide] 関連文献

Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide]に関する追加情報

Research Brief on Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide (CAS: 18670-38-7)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide (CAS: 18670-38-7) as a promising compound with potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest studies, methodologies, and findings related to this compound, offering valuable insights for researchers and professionals in the field.

The compound, characterized by its unique hydrazide and thioxomethyl functional groups, has been the subject of extensive investigation due to its potential as a chelating agent and its role in metal ion coordination. Recent studies have explored its applications in drug development, particularly in the design of novel metallodrugs for cancer therapy. The ability of this compound to form stable complexes with transition metals has opened new avenues for targeted drug delivery and enhanced therapeutic efficacy.

One of the key findings from recent research is the compound's ability to modulate oxidative stress pathways. In vitro studies have demonstrated that Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and aging, where oxidative stress plays a critical role in disease progression.

Another area of interest is the compound's potential as an antimicrobial agent. Preliminary studies have shown that it exhibits significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes. These findings suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents, especially in the face of rising antibiotic resistance.

In terms of synthetic methodologies, recent advancements have focused on optimizing the production of Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide to improve yield and purity. Green chemistry approaches, such as solvent-free reactions and catalytic methods, have been successfully employed to reduce environmental impact and enhance efficiency. These developments are crucial for scaling up production and facilitating further research and clinical applications.

Despite these promising findings, challenges remain in the development and application of this compound. Issues such as bioavailability, toxicity, and long-term stability need to be addressed through further preclinical and clinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide in medicine.

In conclusion, the latest research on Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide (CAS: 18670-38-7) underscores its multifaceted potential in chemical biology and medicinal chemistry. From its role in metal ion coordination to its applications in oxidative stress modulation and antimicrobial therapy, this compound represents a promising candidate for future drug development. Continued research and innovation will be key to translating these findings into practical therapeutic solutions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:18670-38-7)Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide]
A1138254
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0